REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:6]=1[Cl:12].[Cl-].[Ca+2].[Cl-].[BH4-].[Na+].Cl>C(O)C.O>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][CH2:3][OH:2])=[C:6]([Cl:12])[CH:7]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
259 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=C(C=C(C=C1)Br)Cl)=O
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
4257 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
355 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exceed 15° C
|
Type
|
STIRRING
|
Details
|
After stirring at 7° C. for 1 hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
0.1M Hydrochloric acid (4257 mL) was added dropwise to the residue, and 1M hydrochloric acid (3000 mL)
|
Type
|
ADDITION
|
Details
|
was further added dropwise
|
Type
|
CUSTOM
|
Details
|
After partitioning
|
Type
|
EXTRACTION
|
Details
|
extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with 25% brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CCO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 229 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |